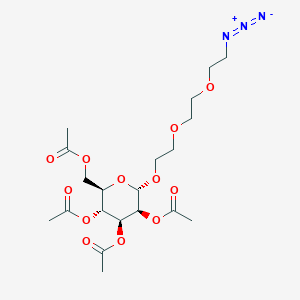
1-Heptyl-3-methylimidazolium bromide; 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptyl-3-methylimidazolium bromide is an ionic compound with the molecular formula C11H21BrN2 . It has an average mass of 261.202 Da and a monoisotopic mass of 260.088806 Da .
Molecular Structure Analysis
The molecular structure of 1-Heptyl-3-methylimidazolium bromide consists of a heptyl (seven carbon alkyl) group and a methyl group attached to an imidazolium ring, along with a bromide ion . Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
1-Heptyl-3-methylimidazolium bromide is likely to be a viscous liquid or solid at room temperature . The low-temperature heat capacities of similar ionic liquids have been measured, and the standard molar heat capacity was determined to be 679.438 J K^-1 mol^-1 .Applications De Recherche Scientifique
Synthesis and Crystallization Medium
1-Heptyl-3-methylimidazolium bromide is utilized as a reaction medium for the synthesis and crystallization of coordination polymers. A notable example involves its use in synthesizing a coordination polymer with 1-butyl-3-methylimidazolium and 1,4-benzenedicarboxylate, leading to a thermally stable compound that exhibits blue emission at room temperature (Liao & Huang, 2006).
Influence on Biochemical Markers
The effects of imidazolium bromide ionic liquids on biochemical biomarkers in fish were studied, indicating potential biotoxicity. This research was conducted using 1-alkyl-3-methylimidazolium bromides, highlighting their impact on the antioxidant status of freshwater fish. Quantum chemical calculations were also performed to interpret the experimental results and provide insights into the environmental behavior and fate of these ionic liquids (Wang et al., 2014).
Thermodynamic Properties
The thermodynamic properties of 1-alkyl-3-methylimidazolium bromide in aqueous and non-aqueous solutions were extensively studied, revealing information about solute-solvent and solute-solute interactions. This research provides insights into the thermodynamic behavior of these ionic liquids, comparing their properties with those of other solutions like electrolytes, polymers, and surfactants (Sadeghi, Shekaari, & Hosseini, 2009).
Role in Chemical Synthesis
1-Heptyl-3-methylimidazolium bromide was also employed as an ionic liquid to promote one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating its potential as an efficient medium in chemical synthesis processes. The reaction workup in this context is simple, and the ionic liquid can be separated from the product and reused, showcasing its utility and sustainability (Shaabani, Soleimani, & Maleki, 2006).
Safety and Hazards
Orientations Futures
The future directions of research on 1-Heptyl-3-methylimidazolium bromide and similar ionic liquids could involve exploring their potential applications in various fields, such as green solvents, functional materials, and reaction media for chemical synthesis . Further studies on their thermodynamic properties and potential uses in energy storage devices could also be beneficial .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Heptyl-3-methylimidazolium bromide involves the reaction of 1-Methylimidazole with 1-Bromohexane in the presence of a base to form 1-Heptyl-3-methylimidazolium bromide.", "Starting Materials": [ "1-Methylimidazole", "1-Bromohexane", "Base (such as potassium hydroxide or sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1-Methylimidazole in a suitable solvent, such as acetonitrile or ethanol.", "Step 2: Add 1-Bromohexane to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base, such as potassium hydroxide or sodium hydroxide, to the reaction mixture and stir for several more hours.", "Step 4: Extract the product with a suitable solvent, such as dichloromethane or ethyl acetate.", "Step 5: Purify the product by recrystallization or column chromatography to obtain 1-Heptyl-3-methylimidazolium bromide in 99% purity." ] } | |
Numéro CAS |
343851-32-1 |
Formule moléculaire |
C11H23BrN2 |
Poids moléculaire |
263.22 g/mol |
Nom IUPAC |
1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C11H22N2.BrH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H |
Clé InChI |
WXAJYJJTRNUTCV-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C=C[N+](=C1)C.[Br-] |
SMILES canonique |
CCCCCCC[NH+]1CN(C=C1)C.[Br-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317997.png)

![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)
![2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol](/img/structure/B6318015.png)



![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine, 95%](/img/structure/B6318040.png)



